Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate
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Overview
Description
Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic heterocycle, and is substituted with an ethyl ester group and a dimethylphenylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pteridine ring.
Introduction of the dimethylphenylamino group: This can be achieved through nucleophilic substitution reactions where a dimethylphenylamine is introduced to the pteridine core.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pteridine core, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pteridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({4-[(2,5-dimethylphenyl)amino]-2-pteridinyl}amino)benzoate: A similar compound with a different substitution pattern on the pteridine core.
2,4-Disubstituted thiazoles: These compounds share some structural similarities and exhibit diverse biological activities.
Indole derivatives: Indole-based compounds also have a bicyclic structure and are known for their wide range of biological activities.
Uniqueness
Ethyl 4-((4-((2,4-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate is unique due to its specific substitution pattern and the presence of both pteridine and benzoate moieties. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
ethyl 4-[[4-(2,4-dimethylanilino)pteridin-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-4-31-22(30)16-6-8-17(9-7-16)26-23-28-20-19(24-11-12-25-20)21(29-23)27-18-10-5-14(2)13-15(18)3/h5-13H,4H2,1-3H3,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHCCVALKWZBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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